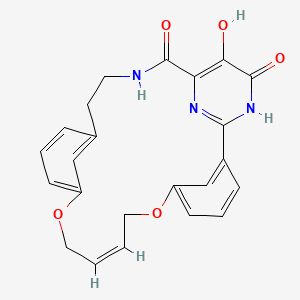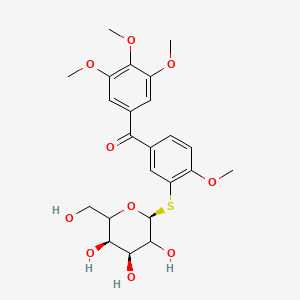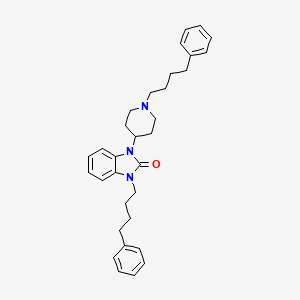
Cav 3.2 inhibitor 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cav 3.2 inhibitor 1 is a compound that specifically targets T-type calcium channels, particularly the Cav3.2 subtype. These channels are involved in various physiological processes, including neuronal excitability, sensory processing, and hormone release. This compound has shown potential in treating conditions such as pain and epilepsy by modulating these channels .
Métodos De Preparación
The synthesis of Cav 3.2 inhibitor 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes often require precise control of reaction parameters to ensure the desired product’s purity and yield. Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring consistency and cost-effectiveness .
Análisis De Reacciones Químicas
Cav 3.2 inhibitor 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Cav 3.2 inhibitor 1 has numerous applications in scientific research, including:
Chemistry: Used as a tool to study the properties and functions of T-type calcium channels.
Biology: Helps in understanding the role of Cav3.2 channels in various physiological processes.
Medicine: Potential therapeutic agent for treating pain, epilepsy, and other neurological disorders.
Industry: Used in the development of new drugs targeting T-type calcium channels .
Mecanismo De Acción
Cav 3.2 inhibitor 1 exerts its effects by selectively binding to the Cav3.2 subtype of T-type calcium channels. This binding inhibits the flow of calcium ions through the channel, thereby modulating neuronal excitability and reducing pain and epileptic activity. The molecular targets include the Cav3.2 channels themselves, and the pathways involved are related to calcium ion signaling .
Comparación Con Compuestos Similares
Cav 3.2 inhibitor 1 is unique in its high selectivity for the Cav3.2 subtype compared to other T-type calcium channel inhibitors. Similar compounds include:
Z944: Another T-type calcium channel inhibitor with broader specificity.
TTA-A2: Selective for T-type channels but less specific for Cav3.2.
ML218: Shows selectivity for T-type channels but with different binding properties.
ACT-709478: Another selective T-type calcium channel inhibitor with unique binding characteristics
This compound stands out due to its enhanced selectivity and potential therapeutic applications, making it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C32H39N3O |
|---|---|
Peso molecular |
481.7 g/mol |
Nombre IUPAC |
1-(4-phenylbutyl)-3-[1-(4-phenylbutyl)piperidin-4-yl]benzimidazol-2-one |
InChI |
InChI=1S/C32H39N3O/c36-32-34(24-12-10-18-28-15-5-2-6-16-28)30-19-7-8-20-31(30)35(32)29-21-25-33(26-22-29)23-11-9-17-27-13-3-1-4-14-27/h1-8,13-16,19-20,29H,9-12,17-18,21-26H2 |
Clave InChI |
QNIGCUVOZSBJKM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N2C3=CC=CC=C3N(C2=O)CCCCC4=CC=CC=C4)CCCCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R,5R,9R,10R,13R,14S,16S,17R)-17-[(2R,3R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14,16-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12397485.png)
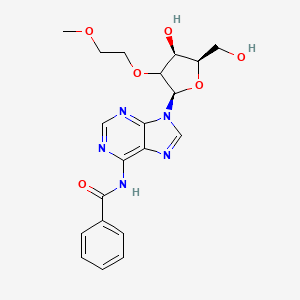

![N-methyl-3-(1-methylimidazol-4-yl)-4-[[4-(trifluoromethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B12397504.png)
![2-[5-(cyclopropylmethyl)-3-[3-[6-[[13-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-13-oxotridecanoyl]amino]hex-1-ynyl]phenyl]-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12397506.png)
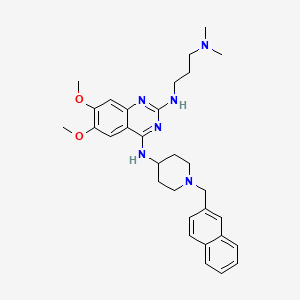
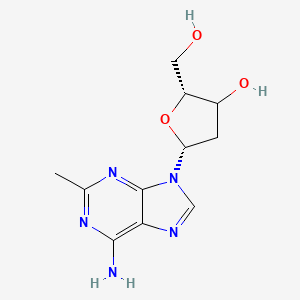



![1-[(2R,3R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397539.png)

